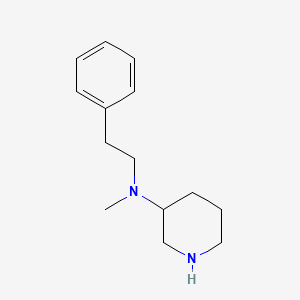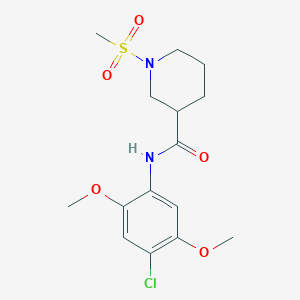![molecular formula C18H16N2O3 B5372985 Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate](/img/structure/B5372985.png)
Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate is an organic compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate typically involves the condensation of 2-methyl-4-oxo-3(4H)-quinazoline with methyl 3-bromobenzoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and benzoate derivatives.
Scientific Research Applications
Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Methyl 4-(3-formylphenyl)benzoate
- Methyl 4-(aminomethyl)benzoate hydrochloride
Uniqueness
Methyl 3-{[2-methyl-4-oxo-3(4H)-quinazolinyl]methyl}benzoate is unique due to its specific substitution pattern and the presence of both quinazolinone and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(2-methyl-4-oxoquinazolin-3-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-19-16-9-4-3-8-15(16)17(21)20(12)11-13-6-5-7-14(10-13)18(22)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQPZLRQGUCQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5372906.png)
![N-[3-(butanoylamino)phenyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)

![(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5372966.png)

![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![(5-{1-[2-(2-chlorophenyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5372995.png)
![2-[3-(4-fluorophenyl)propanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372997.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)
